4-(3,5-Dimethylphenyl)pyrrolidin-3-amine
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Overview
Description
4-(3,5-Dimethylphenyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities and structural versatility . The compound features a pyrrolidine ring substituted with a 3,5-dimethylphenyl group, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3,5-Dimethylphenyl)pyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring structure.
3,5-Dimethylphenylamine: An aromatic amine with similar substituents on the phenyl ring.
N-Methylpyrrolidine: A methyl-substituted pyrrolidine derivative.
Uniqueness
4-(3,5-Dimethylphenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the 3,5-dimethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-8-3-9(2)5-10(4-8)11-6-14-7-12(11)13/h3-5,11-12,14H,6-7,13H2,1-2H3 |
InChI Key |
ALYQJVJBVIRGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CNCC2N)C |
Origin of Product |
United States |
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